molecular formula C17H14O4 B1336869 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one CAS No. 370583-62-3

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Cat. No. B1336869
M. Wt: 282.29 g/mol
InChI Key: PRLPBOOVTNGOJN-UHFFFAOYSA-N
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Description

The compound 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The presence of hydroxy, methoxy, and methyl groups on the chromen-2-one skeleton can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-step reactions that may include oxidation, hydrolysis, acylation, and cyclization processes. For instance, the synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one was achieved through a four-step process involving these reactions, which could be similar to the synthesis of the compound . Additionally, multicomponent condensation reactions have been employed to synthesize related compounds, such as 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which may provide insights into the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromene moiety, which can adopt various conformations. For example, the crystal structure of a related compound, 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, revealed that the chromene moiety can have an envelope conformation, and the substituent groups can significantly affect the overall molecular geometry . The presence of substituents such as methoxy and methyl groups can also influence the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including reductive amination, Knoevenagel condensation, and cyclization. For instance, novel chromen-2-one derivatives were synthesized by reductive amination involving different substituted aromatic aldehydes . The reactivity of the hydroxy and methoxy groups in the compound can also lead to the formation of hydrogen bonds and other intermolecular interactions, which are crucial for the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of hydroxy and methoxy groups can affect the compound's solubility, polarity, and potential for hydrogen bonding. The crystal structure of 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one showed p-p stacking, which is indicative of the compound's potential for intermolecular interactions . Additionally, the physico-chemical properties, such as acid dissociation constants, can be determined through spectroscopic methods, as demonstrated for 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) .

Scientific Research Applications

Synthesis of 7-hydroxy-4-substituted coumarins

  • Scientific Field : Organic Chemistry
  • Summary of Application : The synthesis of 7-hydroxy-4-substituted coumarins has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes .
  • Methods of Application : The Pechmann coumarin synthesis method was used, and the influence of various Lewis acids on the reaction was discussed. The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .
  • Results or Outcomes : Based on the experimental results, a possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .

Synthesis of Substituted Coumarins Using Reusable Solid Acid Catalysts

  • Scientific Field : Green Chemistry
  • Summary of Application : The synthesis of substituted coumarins using reusable solid acid catalysts is an eco-friendly method that addresses concerns about the environmental impact of chemical synthetic procedures .
  • Methods of Application : The model reaction was explored between resorcinol and ethyl acetoacetate to produce 7-hydroxy-4-methylcoumarin. The reaction was also optimized with respect to various parameters such as catalyst loading, different temperatures, and various solvents .
  • Results or Outcomes : The use of reusable solid acid catalysts resulted in a cost-effective method with no side products, high yield of desired products, and no toxic waste material .

Biological and Pharmaceutical Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Many coumarin derivatives have been found to exhibit good biological activities. They have been used in clinical medicine or are being studied in proprietary medicinal research .
  • Methods of Application : Various coumarin derivatives have been synthesized and tested for different biological properties .
  • Results or Outcomes : Some coumarin derivatives have been found to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . For example, 7-hydroxy-4-methylcoumarin is commonly used as a choleretic drug .

Fluorescent Probes, Dyes, and Optical Materials

  • Scientific Field : Material Science
  • Summary of Application : Coumarin derivatives have important application value in fluorescent probes, dyes, and optical materials .
  • Methods of Application : The unique stability of the coumarin motif and the strong fluorescence of their derivatives make them suitable for these applications .
  • Results or Outcomes : The use of coumarin derivatives in these fields has led to the development of new materials with improved properties .

Industrialized Production of Coumarins

  • Scientific Field : Industrial Chemistry
  • Summary of Application : The industrialized production of coumarins, including 7-hydroxy-4-substituted coumarins, is of significant interest due to their wide range of applications .
  • Methods of Application : The Pechmann coumarin synthesis method is commonly used for the production of coumarins. The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions were explored .
  • Results or Outcomes : A possible mechanism was proposed based on the experimental results, which provides a reference for future industrialized production of coumarins .

Synthesis of Coumarin Heterocycles

  • Scientific Field : Heterocyclic Chemistry
  • Summary of Application : The synthesis of coumarin heterocycles, including 7-hydroxy-4-substituted coumarins, has been a focus of many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties .
  • Methods of Application : Various methods have been developed for the synthesis of coumarin heterocycles. These methods are often carried out under green conditions, such as using green solvents and catalysts .
  • Results or Outcomes : The development of these synthesis methods has led to the production of a wide range of coumarin derivatives with diverse biological properties .

Future Directions

The future directions for the study of “7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological properties, and potential applications in various fields such as medicine and fluorescent probes .

properties

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-15(18)8-7-13-14(9-16(19)21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLPBOOVTNGOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419846
Record name 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

CAS RN

370583-62-3
Record name 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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